molecular formula C10H12ClNO2 B7481873 3-chloro-4-hydroxy-N-propylbenzamide

3-chloro-4-hydroxy-N-propylbenzamide

Cat. No.: B7481873
M. Wt: 213.66 g/mol
InChI Key: XEVBULAAMQUYPW-UHFFFAOYSA-N
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Description

3-chloro-4-hydroxy-N-propylbenzamide is an organic compound with the molecular formula C10H12ClNO2 It is characterized by the presence of a chloro group, a hydroxy group, and a propylamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-hydroxy-N-propylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-chloro-4-hydroxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 3-chloro-4-hydroxybenzoic acid is converted to an amide group through a reaction with propylamine. This reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-hydroxy-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminum hydride).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents.

    Reduction: LiAlH4 or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-oxo-N-propylbenzamide.

    Reduction: Formation of 3-chloro-4-hydroxy-N-propylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-hydroxy-N-propylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-hydroxy-N-propylbenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-hydroxybenzoic acid: Similar structure but lacks the propylamide group.

    4-hydroxy-N-propylbenzamide: Similar structure but lacks the chloro group.

    3-chloro-N-propylbenzamide: Similar structure but lacks the hydroxy group.

Uniqueness

3-chloro-4-hydroxy-N-propylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-chloro-4-hydroxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-5-12-10(14)7-3-4-9(13)8(11)6-7/h3-4,6,13H,2,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVBULAAMQUYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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